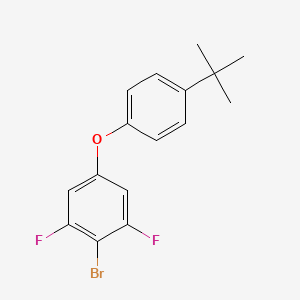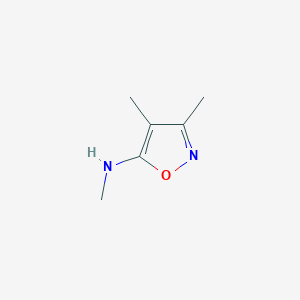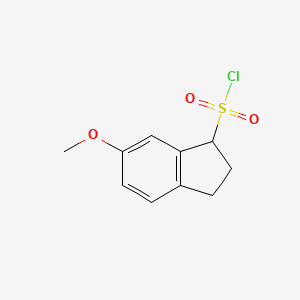
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S. It is a derivative of indene, featuring a sulfonyl chloride group and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 6-Methoxy-2,3-dihydro-1H-indene.
Sulfonylation: The indene derivative is treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to avoid decomposition.
Purification: The crude product is purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2,3-dihydro-1h-indene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
6-Methoxy-1H-indanone: Contains a ketone group instead of a sulfonyl chloride group.
2,3-Dihydro-1H-indene-1-sulfonyl chloride: Lacks the methoxy group.
Uniqueness
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H11ClO3S |
|---|---|
Molekulargewicht |
246.71 g/mol |
IUPAC-Name |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c1-14-8-4-2-7-3-5-10(9(7)6-8)15(11,12)13/h2,4,6,10H,3,5H2,1H3 |
InChI-Schlüssel |
GXDJWOZNZSYVHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCC2S(=O)(=O)Cl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


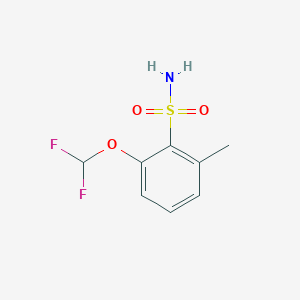
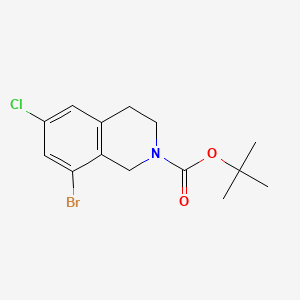

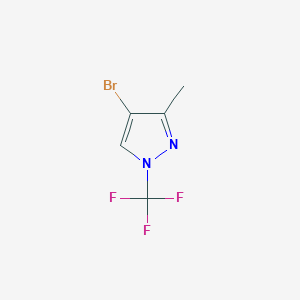

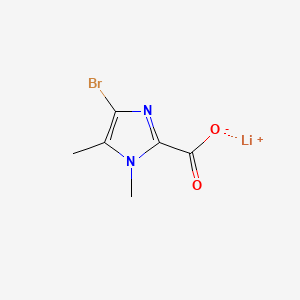

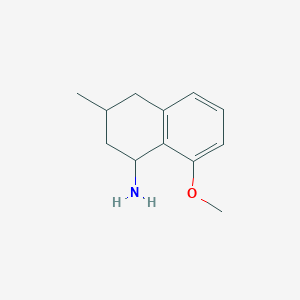
amine hydrochloride](/img/structure/B13485587.png)


